molecular formula C18H18O3 B091862 3-Phenylpropanoic anhydride CAS No. 15781-96-1

3-Phenylpropanoic anhydride

Cat. No.: B091862
CAS No.: 15781-96-1
M. Wt: 282.3 g/mol
InChI Key: SQAHPYZABTWPNY-UHFFFAOYSA-N
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Description

3-Phenylpropanoic anhydride is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.3337 g/mol It is a derivative of 3-phenylpropanoic acid and is characterized by the presence of an anhydride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropanoic anhydride can be synthesized through the reaction of 3-phenylpropanoic acid with acetic anhydride or other acylating agents under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropanoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-phenylpropanoic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The anhydride group is highly reactive and can undergo nucleophilic attack, resulting in the cleavage of the anhydride bond and the formation of new chemical bonds . This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 3-Phenylpropanoic acid
  • 3-Phenylpropanol
  • 3-Phenylpropionic acid

Comparison: 3-Phenylpropanoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid and alcohol counterparts. While 3-phenylpropanoic acid and 3-phenylpropanol are primarily involved in acid-base and oxidation-reduction reactions, respectively, the anhydride undergoes a broader range of reactions, including hydrolysis and substitution .

Properties

IUPAC Name

3-phenylpropanoyl 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAHPYZABTWPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515521
Record name 3-Phenylpropanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15781-96-1
Record name 3-Phenylpropanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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